molecular formula C7H8BBrO3 B1284284 3-Bromo-5-methoxyphenylboronic acid CAS No. 849062-12-0

3-Bromo-5-methoxyphenylboronic acid

Cat. No.: B1284284
CAS No.: 849062-12-0
M. Wt: 230.85 g/mol
InChI Key: WTSXKEODVUFEMR-UHFFFAOYSA-N
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Description

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

3-Bromo-5-methoxyphenylboronic acid is primarily used as a reactant in the preparation of pyrazolopyrimidinamine derivatives . These derivatives act as inhibitors of tyrosine and phosphinositide kinases , which play crucial roles in cell signaling, growth, and survival.

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudohalide under the action of a palladium catalyst . The process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of the kinase inhibitors .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a part of larger biochemical pathways involved in the synthesis of kinase inhibitors . The inhibitors can affect various signaling pathways within the cell, depending on the specific kinases they target. The downstream effects can include changes in cell growth, proliferation, and survival.

Result of Action

The primary result of the action of this compound is the synthesis of kinase inhibitors . These inhibitors can block the activity of their target kinases, leading to alterations in cellular signaling pathways. This can result in various molecular and cellular effects, depending on the specific pathways and cell types involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxyphenylboronic acid typically involves the borylation of 3-bromo-5-methoxyphenyl derivatives. One common method is the hydroboration of 3-bromo-5-methoxyphenyl alkenes or alkynes using borane reagents . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and methoxy groups allows for versatile functionalization and the formation of diverse organic compounds .

Properties

IUPAC Name

(3-bromo-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSXKEODVUFEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584656
Record name (3-Bromo-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-12-0
Record name (3-Bromo-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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